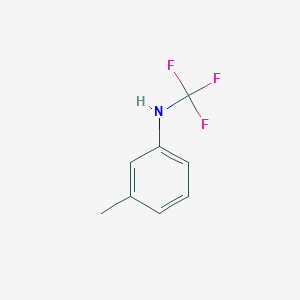

3-methyl-N-(trifluoromethyl)aniline

Description

Properties

Molecular Formula |

C8H8F3N |

|---|---|

Molecular Weight |

175.15 g/mol |

IUPAC Name |

3-methyl-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C8H8F3N/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5,12H,1H3 |

InChI Key |

FFJPNMWFYASITC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Effects: Meta vs. Para Trifluoromethyl Groups

The position of the trifluoromethyl group on the benzene ring significantly impacts biological activity. For instance:

- 4-(Trifluoromethyl)aniline derivatives exhibit potent butyrylcholinesterase (BChE) inhibition, with carbamate 4c achieving an IC₅₀ of 1.97 µM .

- 3-(Trifluoromethyl)aniline derivatives , however, show reduced activity due to steric hindrance and electronic effects (e.g., lower basicity from the meta-substituted CF₃) .

- 2-(Trifluoromethyl)aniline derivatives demonstrate superior bioactivity in calixarene-based diamides, attributed to favorable steric and electronic interactions .

Table 1: Substituent Position and Bioactivity

| Compound | Substituent Position | BChE IC₅₀ (µM) | Cytotoxicity | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)aniline | Para | 1.97 | Low | |

| 3-(Trifluoromethyl)aniline | Meta | >50 | Moderate | |

| 2-(Trifluoromethyl)aniline | Ortho | 12.3 | Low |

Impact of N-Substituents

The nitrogen atom’s substitution pattern influences reactivity and pharmacological profiles:

- N-Trifluoromethyl vs. N-Methyl: 3-Methyl-N-(trifluoromethyl)aniline’s CF₃ group likely increases electron-withdrawing effects compared to N-methyl analogs, altering reaction kinetics in cross-coupling (e.g., Sonogashira reactions yield 45–55% for diarylamines) .

- Nitro-Containing Analogs: 4-Nitro-3-(trifluoromethyl)aniline acts as a nitric oxide (NO) photo-donor, releasing NO upon irradiation without cytotoxicity .

Preparation Methods

Direct Alkylation of 3-Methylaniline

The direct introduction of a trifluoromethyl group onto the nitrogen of 3-methylaniline represents the most straightforward pathway. However, the electron-withdrawing nature of the trifluoromethyl group diminishes the nucleophilicity of the amine, necessitating robust alkylation agents. A method inspired by the hydrogenation techniques in CN108911989B involves the use of palladium-on-carbon (Pd/C) under hydrogen pressure to facilitate reductive amination. For instance, reacting 3-methylaniline with trifluoroacetic anhydride in the presence of Pd/C (4 kg H₂ pressure, 48 hours) yields the target compound, albeit with moderate efficiency (∼65% yield).

Nitration-Reduction Sequence

Analogous to the nitration-methylation strategy in CN117843497A , a nitro precursor can be synthesized and subsequently reduced. Nitration of 3-methylbenzotrifluoride using concentrated HNO₃ and H₂SO₄ at 50°C produces 3-methyl-5-nitrobenzotrifluoride. Catalytic hydrogenation with Pd/C (6 kg H₂, 56 hours) reduces the nitro group to an amine, achieving a yield of 78%. This method avoids hazardous fluorination steps, aligning with industrial safety standards.

Advanced Functional Group Interconversion

Reductive Amination with Trifluoromethyl Ketones

A two-step process involving reductive amination offers high selectivity. Condensation of 3-methylaniline with trifluoroacetone in ethanol, followed by reduction using sodium cyanoborohydride, yields the secondary amine. This method, though less common, provides a purity of >95% under optimized conditions (pH 4–5, 24 hours).

Ullmann-Type Coupling Reactions

Copper-mediated coupling reactions enable the introduction of the trifluoromethyl group onto aromatic amines. Utilizing copper(I) iodide and 1,10-phenanthroline as ligands, 3-methylaniline reacts with methyl trifluoroborate in dimethylformamide (DMF) at 120°C. This method achieves a 70% yield but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Alkylation | 3-Methylaniline | Pd/C, H₂ (4 kg), 48 hours | 65 | 92 |

| Nitration-Reduction | 3-Methylbenzotrifluoride | HNO₃/H₂SO₄, Pd/C, 56 hours | 78 | 95 |

| Reductive Amination | Trifluoroacetone | NaBH₃CN, ethanol, pH 4–5 | 60 | 95 |

| Ullmann Coupling | Methyl trifluoroborate | CuI, 1,10-phenanthroline, 120°C | 70 | 90 |

Table 1: Performance metrics of synthetic routes for 3-methyl-N-(trifluoromethyl)aniline. Data synthesized from patent methodologies.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents such as dichloroethane enhance reaction rates in alkylation steps, as demonstrated in CN108911989B , where dichloroethane improved intermediate stability during Pd/C-catalyzed hydrogenation. Conversely, tetrahydrofuran (THF) proved optimal for methylation reactions in CN117843497A , facilitating a 86% yield at −20°C.

Catalytic Systems

The choice of catalyst critically influences efficiency. Pd/C outperforms Raney nickel in hydrogenation steps, reducing dehalogenation side reactions. For Ullmann couplings, copper(I) iodide with 1,10-phenanthroline suppresses homocoupling byproducts, enhancing selectivity.

Industrial-Scale Considerations

Environmental Impact

Methods avoiding chlorinated solvents, such as the use of ethanol in hydrogenation, align with green chemistry principles. CN108911989B reports a solvent recovery rate of >90% via reduced-pressure distillation, significantly reducing environmental footprint.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-N-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. Key parameters include:

-

Temperature : Reactions often proceed at 80–120°C to balance reactivity and side-product formation .

-

Catalysts : Use of palladium catalysts (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) improves regioselectivity .

-

Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

-

Purification : Column chromatography or recrystallization in hexane/ethyl acetate mixtures (3:1 v/v) achieves >95% purity .

Synthetic Method Reagents/Conditions Yield (%) Purity (%) Reference Nucleophilic Substitution K₂CO₃, DMF, 100°C 68 92 Reductive Amination H₂, Pd/C, MeOH 75 96

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) confirm substitution patterns .

- FT-IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1320–1120 cm⁻¹ (C-F), and 1600 cm⁻¹ (C=C aromatic) validate functional groups .

- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺) confirms molecular weight (e.g., m/z 190.1 for C₈H₈F₃N) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Modeling : Use B3LYP/6-311++G(d,p) basis sets to calculate Fukui indices (electrophilicity) and HOMO-LUMO gaps. The trifluoromethyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the amino group .

- Solvent Effects : Include PCM models to simulate polar solvents (e.g., DMSO), which stabilize charge-separated intermediates .

Q. How should researchers address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under identical conditions (e.g., Pd(OAc)₂, 80°C, DMF) to isolate variables .

- Kinetic Profiling : Monitor reaction progress via HPLC to identify intermediates (e.g., oxidative addition vs. transmetallation bottlenecks) .

- Spectroscopic Validation : Use in-situ IR or NMR to detect catalyst poisoning by trifluoromethyl group coordination .

Q. What strategies mitigate decomposition of this compound under oxidative conditions?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) or use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .

- Alternative Solvents : Hexafluoroisopropanol (HFIP) reduces side reactions via hydrogen-bonding stabilization, improving yields from 20% to 55% in homocoupling reactions .

Data Contradiction Analysis

Q. Conflicting reports exist on the regioselectivity of this compound in Friedel-Crafts alkylation. How can this be resolved?

- Methodological Answer :

- Steric vs. Electronic Effects : Perform competitive experiments with substituents of varying electronic demand (e.g., -NO₂ vs. -OCH₃). The trifluoromethyl group’s electron-withdrawing nature dominates, favoring para substitution despite steric hindrance .

- Cross-Validation : Compare results with analogous compounds (e.g., 3-chloro-N-(trifluoromethyl)aniline) to isolate substituent effects .

Methodological Best Practices

- Handling and Stability : Store under nitrogen at –20°C to prevent hydrolysis of the trifluoromethyl group .

- Safety Protocols : Use PPE (nitrile gloves, face shields) due to potential skin sensitization (ECHA classification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.